molecular formula C16H23NO2 B181832 Benzoic acid, 4-(1-piperidinyl)-, butyl ester CAS No. 132884-54-9

Benzoic acid, 4-(1-piperidinyl)-, butyl ester

Cat. No. B181832
M. Wt: 261.36 g/mol
InChI Key: MYFPWZFFPQGSFM-UHFFFAOYSA-N
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Description

“Benzoic acid, 4-(1-piperidinyl)-, butyl ester”, also known as “Butyl 4-(1-piperidinyl)benzoate”, is a chemical compound with the molecular formula C16H23NO2 . It has an average mass of 261.359 Da and a monoisotopic mass of 261.172882 Da .


Molecular Structure Analysis

The molecular structure of “Benzoic acid, 4-(1-piperidinyl)-, butyl ester” consists of a benzoic acid moiety, a piperidine ring, and a butyl ester group . The exact spatial arrangement of these groups would depend on the specific synthesis pathway and reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For “Benzoic acid, 4-(1-piperidinyl)-, butyl ester”, we can expect it to have properties typical of esters and amines. For example, it may have a certain degree of polarity due to the polar carbonyl group in the ester and the polar amine group in the piperidine ring. Its exact boiling point, melting point, and other physical properties would need to be determined experimentally .

Scientific Research Applications

Application in Food and Pharmaceuticals

Benzoic acid and its derivatives, including esters like 4-(1-piperidinyl)-, butyl ester, are significant in the food industry and pharmaceuticals. They are present in plant and animal tissues and produced by microorganisms. These compounds, including salts, alkyl esters, parabens, benzyl alcohol, benzaldehyde, and benzoyl peroxide, serve as antibacterial and antifungal preservatives and flavoring agents in food, cosmetics, hygiene, and pharmaceutical products. Their widespread occurrence and use make them common in the environment, being found in water, soil, and air, leading to high human exposure. The review by del Olmo, Calzada, & Nuñez (2017) provides an extensive overview of the presence, use, metabolism, and potential public health concerns of benzoic acid and its derivatives.

Synthesis and Chemical Transformation

The compound 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl ester, prepared from serine and terminal acetylenes, undergoes Claisen rearrangement to produce piperidine derivatives. This synthesis method is a general route to optically pure piperidines with substituents alpha to nitrogen and leads to versatile intermediates for a broad range of amines containing a substituted piperidine subunit. This process is elaborated by Acharya & Clive (2010).

Bioactive Compounds in Piper Species

Piper species contain several benzoic acid derivatives, including 4-(1-piperidinyl)-, butyl ester. Compounds from Piper glabratum and P. acutifolium have shown significant antiparasitic activity against Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum. The study by Flores et al. (2008) highlights the potential of these compounds in developing new antiparasitic agents.

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, benzoic acid derivatives are employed. For instance, benzoic acid (4-(2-propoxy)-3-vinylphenyl) ester was used for the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts, which were subsequently employed for cyclopolymerization of 1,6-heptadiynes. This process, detailed by Mayershofer, Nuyken, & Buchmeiser (2006), illustrates the compound's relevance in creating complex polymeric structures.

Medical Research and Therapeutics

Benzoic acid derivatives, including 4-(1-piperidinyl)-, butyl ester, are also involved in medical research and therapeutic applications. For example, their role in the metabolism of novel antidepressants, like Lu AA21004, involves the formation of various metabolites, including benzoic acid derivatives. The metabolism process and implications for drug development are discussed in-depth by Hvenegaard et al. (2012).

Safety And Hazards

The safety and hazards associated with “Benzoic acid, 4-(1-piperidinyl)-, butyl ester” are not known from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

properties

IUPAC Name

butyl 4-piperidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-3-13-19-16(18)14-7-9-15(10-8-14)17-11-5-4-6-12-17/h7-10H,2-6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFPWZFFPQGSFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385570
Record name Benzoic acid, 4-(1-piperidinyl)-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-(1-piperidinyl)-, butyl ester

CAS RN

132884-54-9
Record name Benzoic acid, 4-(1-piperidinyl)-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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